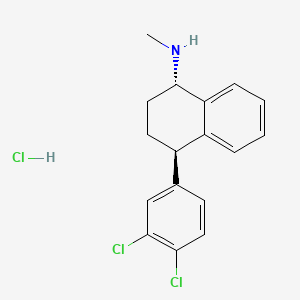

(1S,4R) Sertraline Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,4R) Sertraline Hydrochloride” is an enantiomer of sertraline . Sertraline is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression .

Synthesis Analysis

During the synthesis of the antidepressant drug (1S, 4S)-sertraline hydrochloride, four stereoisomeric components are produced due to the two chiral carbon centers in its chemical structure, including (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S)-isomer . The reaction mixture is then cooled down to room temperature, quenched with an aqueous solution of phosphate buffer (pH7, 5 ml), extracted with dichloromethane (5 ml), dried (Na 2 SO 4) and concentrated under reduced pressure to give a brown oil, which is then analysed by chiral GC .Molecular Structure Analysis

Four stereoisomeric components were produced during the synthesis of the antidepressant drug (1S, 4S)-sertraline hydrochloride due to the two chiral carbon centers in its chemical structure, including (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S)-isomer .Chemical Reactions Analysis

A biphasic solvent system composed of n -hexane/0.20 mol/L phosphate buffer solution with pH 7.6 containing 0.10 mol/L of hydroxypropyl-β-cyclodextrin (1:1, v/v) was selected for separation of cis -sertraline and trans -sertraline using reverse phase elution mode and (1S, 4S)-sertraline was separated with (1R, 4R)-sertraline using recycling elution mode .Physical And Chemical Properties Analysis

The molecular weight of “(1S,4R) Sertraline Hydrochloride” is 342.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 341.050483 g/mol and the monoisotopic mass is 341.050483 g/mol . The topological polar surface area is 12 Ų .作用機序

Target of Action

The primary target of (1S,4R) Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin reuptake transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The role of this target is to regulate the amount of serotonin, a neurotransmitter, in the synaptic cleft. By inhibiting the reuptake of serotonin, Sertraline increases the amount of serotonin available, which can help to alleviate symptoms of depression and anxiety .

Mode of Action

Sertraline interacts with its target, the serotonin reuptake transporter, by binding to it and inhibiting its function . This increased availability of serotonin enhances neurotransmission and leads to improved mood and reduced anxiety .

Biochemical Pathways

Sertraline affects the serotoninergic pathway in the brain . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as improved mood and reduced anxiety .

Pharmacokinetics

Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . Sertraline is also a secondary amine with two chiral centers .

Result of Action

The molecular and cellular effects of Sertraline’s action primarily involve an increase in serotonin neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of other symptoms associated with conditions such as major depressive disorder, social anxiety disorder, and obsessive-compulsive disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sertraline. For example, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at the temperature range of 303 K -333 K . This suggests that the physical environment can have a significant impact on the properties and effectiveness of Sertraline .

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-KELGLJHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676141 |

Source

|

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R) Sertraline Hydrochloride | |

CAS RN |

79896-31-4 |

Source

|

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)